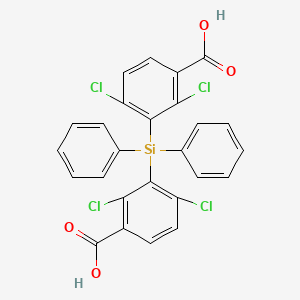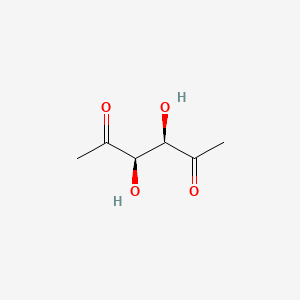
2-cyclohexylphenolate;methyl(triphenyl)phosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclohexylphenolate;methyl(triphenyl)phosphanium is a compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. The compound is known for its applications in organic synthesis, particularly in the Wittig reaction, which is used to form carbon-carbon double bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexylphenolate;methyl(triphenyl)phosphanium typically involves the reaction of triphenylphosphine with methyl bromide. The reaction proceeds as follows:
Ph3P+CH3Br→Ph3PCH3Br
This reaction is carried out in a polar organic solvent, such as acetone, at a temperature of around 37°C. The product, methyl(triphenyl)phosphanium bromide, is then purified by filtration and washing with ether.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation helps to optimize the process and reduce production costs.
化学反応の分析
Types of Reactions
2-cyclohexylphenolate;methyl(triphenyl)phosphanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkoxides and amines are commonly used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphonium salts.
科学的研究の応用
2-cyclohexylphenolate;methyl(triphenyl)phosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in the Wittig reaction to form alkenes.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the synthesis of antiviral and anticancer drugs.
Industry: The compound is used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 2-cyclohexylphenolate;methyl(triphenyl)phosphanium involves its role as a nucleophile in various chemical reactions. The phosphorus atom in the compound has a lone pair of electrons, making it highly reactive towards electrophiles. In the Wittig reaction, the compound reacts with carbonyl compounds to form alkenes through the formation of a phosphonium ylide intermediate.
類似化合物との比較
Similar Compounds
- (Methoxymethyl)triphenylphosphonium chloride
- (Cyclohexylmethyl)triphenylphosphonium bromide
- (Phenylmethyl)triphenylphosphonium chloride
Uniqueness
2-cyclohexylphenolate;methyl(triphenyl)phosphanium is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable ylides makes it particularly valuable in the synthesis of complex organic molecules.
特性
CAS番号 |
93839-52-2 |
|---|---|
分子式 |
C31H33OP |
分子量 |
452.6 g/mol |
IUPAC名 |
2-cyclohexylphenolate;methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.C12H16O/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h2-16H,1H3;4-5,8-10,13H,1-3,6-7H2/q+1;/p-1 |
InChIキー |
GZXCFGHBJLLRCA-UHFFFAOYSA-M |
正規SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(CC1)C2=CC=CC=C2[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


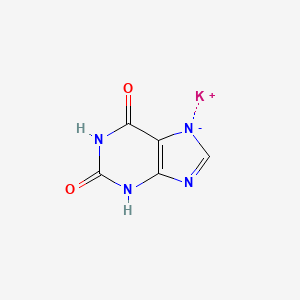
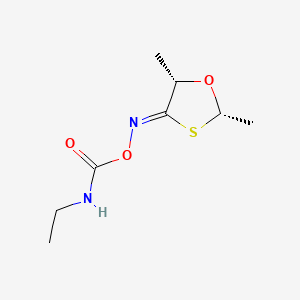




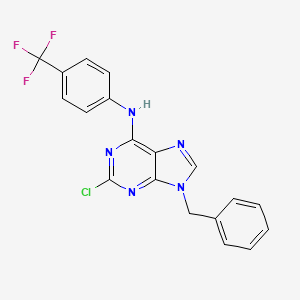
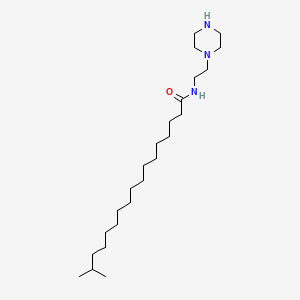
![[4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane](/img/structure/B12674100.png)
